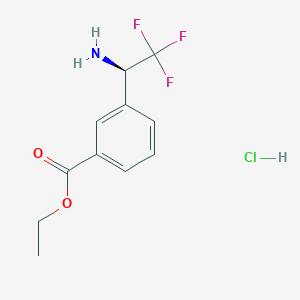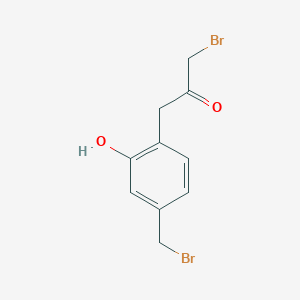
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This compound has a molecular formula of C11H9NO3S and a molecular weight of 235.25906 . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
The synthesis of methyl 5-hydroxy-2-phenylthiazole-4-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in absolute ethanol . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiazole ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxy-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including the inhibition of enzymes and receptors. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The compound’s ability to interact with cellular pathways also contributes to its anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Methyl 5-hydroxy-2-phenylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)8-11(14)16-9(12-8)7-5-3-2-4-6-7/h2-6,14H,1H3 |
Clave InChI |
QVLVVRWQJKBLOL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC(=N1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
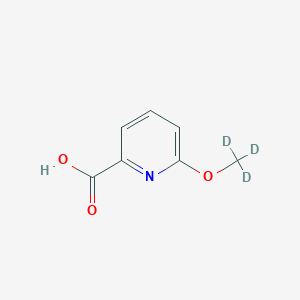
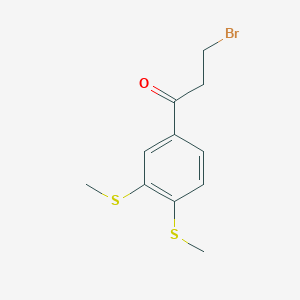
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
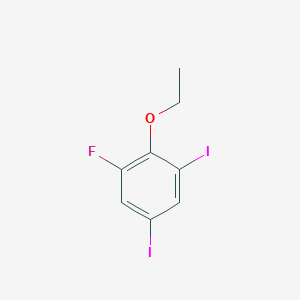
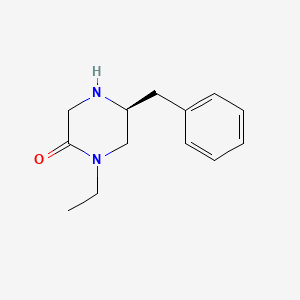
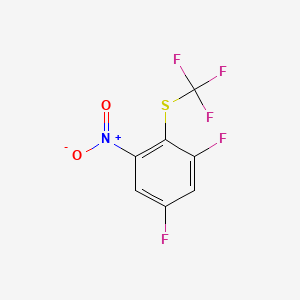
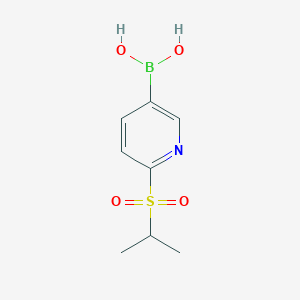
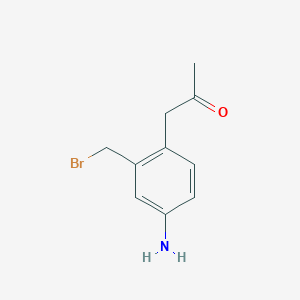
![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)


